molecular formula C13H14BrFN2O B13887772 4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-YL-indazole

4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-YL-indazole

Cat. No.: B13887772
M. Wt: 313.16 g/mol
InChI Key: KNAVAUDHGCWWFU-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of bromine, fluorine, and methyl substituents, as well as a tetrahydropyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the bromination and fluorination of the indazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the substituents on the indazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .

Scientific Research Applications

4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-[(2S)-tetrahydropyran-2-yl]indazole
  • 3-Amino-1H-indazole-1-carboxamide
  • 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole

Uniqueness

4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the tetrahydropyran-2-yl group, differentiates it from other indazole derivatives and enhances its potential for various applications .

Properties

Molecular Formula

C13H14BrFN2O

Molecular Weight

313.16 g/mol

IUPAC Name

4-bromo-7-fluoro-3-methyl-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H14BrFN2O/c1-8-12-9(14)5-6-10(15)13(12)17(16-8)11-4-2-3-7-18-11/h5-6,11H,2-4,7H2,1H3

InChI Key

KNAVAUDHGCWWFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C(C=CC(=C12)Br)F)C3CCCCO3

Origin of Product

United States

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